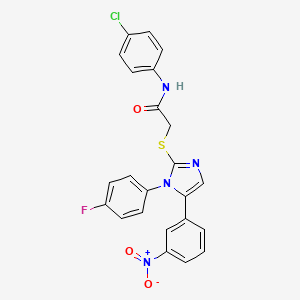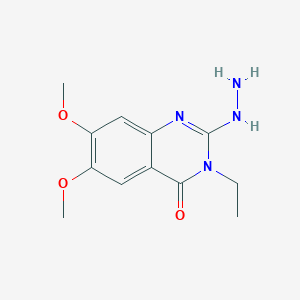![molecular formula C21H26FNO4S2 B2377662 1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine CAS No. 1797981-06-6](/img/structure/B2377662.png)
1-((4'-Fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine is a complex organic compound characterized by its unique structural features This compound contains a piperidine ring substituted with sulfonyl groups and a biphenyl moiety with a fluorine atom
准备方法
The synthesis of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine typically involves multi-step organic reactions. The synthetic route may include:
Formation of the biphenyl moiety: This can be achieved through Suzuki coupling reactions between a boronic acid derivative and a halogenated aromatic compound.
Introduction of the fluorine atom: This step often involves electrophilic fluorination using reagents such as Selectfluor.
Sulfonylation of the piperidine ring: The piperidine ring can be sulfonylated using sulfonyl chlorides under basic conditions.
Coupling of the biphenyl and piperidine moieties: This final step may involve nucleophilic substitution or other coupling reactions to form the desired compound.
Industrial production methods would likely optimize these steps for scalability, focusing on yield, purity, and cost-effectiveness.
化学反应分析
1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be oxidized further under strong oxidative conditions.
Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the biphenyl moiety can participate in nucleophilic aromatic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of sulfonyl groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
科学研究应用
1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine has several scientific research applications:
Medicinal Chemistry: It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound’s unique structural features make it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications:
作用机制
The mechanism of action of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The biphenyl moiety and sulfonyl groups can facilitate binding to hydrophobic pockets and form hydrogen bonds, respectively. The fluorine atom can enhance metabolic stability and binding affinity.
相似化合物的比较
Similar compounds to 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine include:
1-((4’-Chloro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Similar structure but with a chlorine atom instead of fluorine.
1-((4’-Methyl-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Contains a methyl group instead of a fluorine atom.
1-((4’-Nitro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine: Features a nitro group in place of the fluorine atom.
The uniqueness of 1-((4’-Fluoro-[1,1’-biphenyl]-4-yl)sulfonyl)-4-(isobutylsulfonyl)piperidine lies in the presence of the fluorine atom, which can significantly influence its chemical properties, biological activity, and stability compared to its analogs.
属性
IUPAC Name |
1-[4-(4-fluorophenyl)phenyl]sulfonyl-4-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FNO4S2/c1-16(2)15-28(24,25)20-11-13-23(14-12-20)29(26,27)21-9-5-18(6-10-21)17-3-7-19(22)8-4-17/h3-10,16,20H,11-15H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIMKQQJTZKJAM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]furan-2-carboxamide](/img/structure/B2377579.png)
![ethyl 4-{[(E)-(4-heptylphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2377580.png)
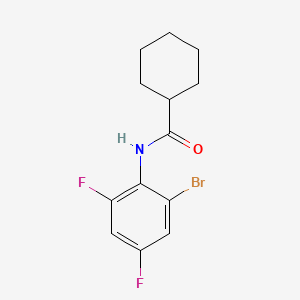
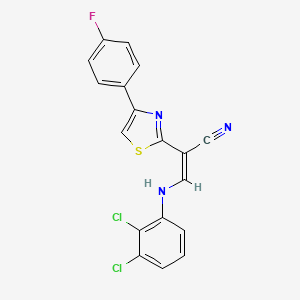
![(E)-N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2377584.png)
![5-(1H-benzo[d]imidazol-2-yl)thiazole](/img/structure/B2377585.png)
![methyl 4-[2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2377587.png)
![N-[3-cyano-4-(methylsulfanyl)phenyl]-4-fluorobenzamide](/img/structure/B2377588.png)
![3-methyl-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2377589.png)
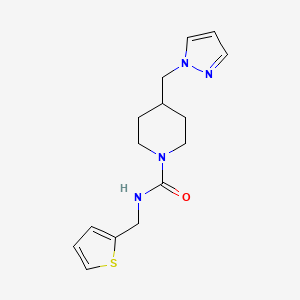
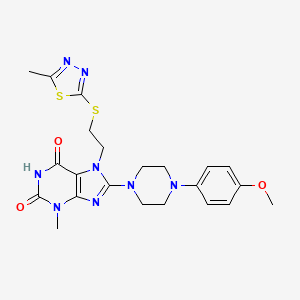
![N-[[1-(3,4-Difluorophenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2377595.png)
